Product packaging for 2-Chloro-5-iodothiazole-4-carboxylic acid(Cat. No.:)

2-Chloro-5-iodothiazole-4-carboxylic acid

Cat. No.: B11838110
M. Wt: 289.48 g/mol
InChI Key: XTXPIFCFHHLQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-iodothiazole-4-carboxylic acid (CAS 1823960-81-1) is a high-value heterocyclic building block with a molecular formula of C4HClINO2S and a molecular weight of 289.48 g/mol . This crystalline solid should be stored sealed in a dry environment at 2-8°C to maintain stability . Its structure features a carboxylic acid functional group at the 4-position and both chloro and iodo substituents on the electron-rich thiazole ring, making it a versatile and polyvalent intermediate for metal-catalyzed cross-couplings and nucleophilic substitutions. The iodine atom is particularly reactive in Palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings, enabling the construction of complex biaryl systems. Simultaneously, the chlorine atom at the 2-position offers a distinct and selective site for further functionalization through nucleophilic aromatic substitution. Researchers primarily utilize this compound in medicinal chemistry for the synthesis of targeted small molecule libraries, and in materials science for the development of novel heterocyclic architectures. The product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HClINO2S B11838110 2-Chloro-5-iodothiazole-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4HClINO2S

Molecular Weight

289.48 g/mol

IUPAC Name

2-chloro-5-iodo-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C4HClINO2S/c5-4-7-1(3(8)9)2(6)10-4/h(H,8,9)

InChI Key

XTXPIFCFHHLQTJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Cl)I)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Iodothiazole 4 Carboxylic Acid

Direct Synthetic Routes to the Thiazole (B1198619) Core with Halogenation and Carboxylation

Direct routes aim to construct the fully substituted thiazole ring in a single or few concerted steps. These methods, while efficient in principle, are often limited by the availability and stability of the highly functionalized starting materials required.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot by combining three or more reactants. nih.govnih.govresearchgate.net The most renowned method for thiazole synthesis is the Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thioamide. researchgate.netnih.govbepls.com

For the target molecule, a hypothetical Hantzsch-type MCR could be envisioned. This would necessitate a highly functionalized α-halocarbonyl component that contains both an iodine atom and a carboxylic acid (or ester) moiety, reacting with a source of the N=C-Cl fragment, such as a hypothetical chloro-thioamide. The primary challenge in such an approach is the synthesis and stability of the required precursors, as the combination of halogens and other functional groups on a small scaffold can lead to instability and side reactions.

Table 1: Representative Conditions for Hantzsch-type Thiazole Synthesis
α-Halocarbonyl ComponentThioamide ComponentSolventTemperatureTypical YieldReference
α-BromoketonesThioureaEthanolRefluxGood to Excellent nih.gov
Ethyl BromopyruvateSubstituted ThioamidesMethanolRoom Temp to RefluxModerate to Good nih.gov
α-ChloroglycinatesThiobenzamidesDCMRoom TemperatureGood researchgate.net

In the context of a direct synthesis, regioselective halogenation would involve reaction conditions during the cyclization that favor the introduction of chlorine and iodine at the C2 and C5 positions, respectively. It is more plausible that one of the halogens is incorporated from a starting material, while the other is introduced in a tandem or one-pot sequence.

For instance, a cyclization could be performed using an iodinated precursor, followed by an in-situ chlorination step. The regioselectivity of halogenation on a thiazole ring is dictated by electronic effects; the C5 position is generally the most susceptible to electrophilic attack, while the C2 position is more prone to nucleophilic substitution or requires specific activation for electrophilic substitution. Therefore, a direct electrophilic iodination at C5 during the ring formation or immediately after is a plausible strategy. nih.govnih.gov

A direct carboxylation approach within a multi-component synthesis would involve using a starting material that already contains the C4-carboxylic acid moiety. For example, in a Hantzsch-type synthesis, the α-halocarbonyl component could be derived from an α-halo-β-keto acid or its ester equivalent, such as ethyl bromopyruvate. The ester group can then be hydrolyzed to the carboxylic acid in a subsequent step.

Alternatively, direct C-H carboxylation of a pre-formed 2-chloro-5-iodothiazole intermediate could be considered, though this is technically an indirect method. Such reactions often involve metallation of the C-H bond (for instance, using a strong base like lithium diisopropylamide) followed by quenching with carbon dioxide. researchgate.net The regioselectivity of such a deprotonation would be critical and challenging to control in the presence of two halogen substituents.

Indirect Synthesis via Precursor Functionalization

Indirect, or sequential, synthesis is often a more practical and controllable approach for preparing highly substituted heterocycles. This strategy involves creating a simpler thiazole core and introducing the desired functional groups in a stepwise manner.

A robust strategy would begin with a readily available thiazole derivative, such as 2-aminothiazole-4-carboxylic acid or its corresponding ethyl ester. This precursor provides handles for subsequent modifications. A plausible synthetic sequence is outlined below:

Electrophilic Iodination: Starting with ethyl 2-aminothiazole-4-carboxylate, the electron-rich C5 position can be selectively iodinated. The amino group at C2 is strongly activating and, along with the C4-ester, directs electrophiles to the C5 position. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly used.

Deamination and Chlorination (Sandmeyer-type Reaction): The 2-amino group can be converted to a 2-chloro group. This is typically achieved through diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a copper(I) chloride catalyst. This Sandmeyer-type reaction is a classic method for replacing an amino group with a halogen on an aromatic or heteroaromatic ring.

Ester Hydrolysis: The final step would be the hydrolysis of the ethyl ester at the C4 position to yield the target carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup.

This sequential approach allows for purification and characterization at each intermediate stage, offering greater control over the final product's structure.

The success of the indirect route hinges on the ability to control the regiochemistry of the halogenation steps on a pre-formed thiazole ring.

Introduction of Chlorine at C2: The C2 position of the thiazole ring is not typically susceptible to direct electrophilic chlorination. Therefore, the most common and effective method is to introduce a chlorine atom via a substitution reaction. Starting with a 2-aminothiazole (B372263) is a highly effective strategy, as the amino group can be readily converted to a diazonium salt and subsequently displaced by a chloride ion, as seen in the Sandmeyer reaction. google.comgoogle.com An alternative route involves the use of a 2-hydroxythiazole (or its tautomer, thiazol-2(3H)-one), which can be converted to the 2-chloro derivative using chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride. google.com

Introduction of Iodine at C5: The C5 position of the thiazole ring is electron-rich and thus the most favorable site for electrophilic substitution. The regioselectivity can be further enhanced by the presence of an electron-donating group at C2 (like an amino group) and an electron-withdrawing group at C4 (like a carboxylic acid or ester). A variety of iodinating agents can be employed for this transformation, including:

Iodine and a silver salt (e.g., Ag₂SO₄) nih.gov

N-Iodosuccinimide (NIS)

Iodine monochloride (ICl)

The choice of reagent and reaction conditions can be optimized to achieve high yields and selectivity for the desired 5-iodo-substituted thiazole intermediate.

Table 2: Common Reagents for Sequential Functionalization of Thiazoles
TransformationPositionTypical ReagentsSolventReference
IodinationC5N-Iodosuccinimide (NIS)Acetonitrile, DMF-
IodinationC5I₂, Ag₂SO₄H₂SO₄ nih.gov
Chlorination (from -NH₂)C2NaNO₂, CuCl, HClWater-
Chlorination (from -OH)C2POCl₃ or SOCl₂None or DCM google.com
Ester HydrolysisC4LiOH or NaOH, then H⁺THF/Water, Methanol researchgate.net

Carboxylic Acid Group Installation via Oxidation or Hydrolysis of Precursors

The introduction of a carboxylic acid group at the C4 position of the 2-chloro-5-iodothiazole scaffold is a critical step in its synthesis. This transformation is often achieved through the oxidation of a suitable precursor, such as an aldehyde or a methyl group, or by the hydrolysis of a nitrile or ester.

Hydrolysis of a C4-ester or C4-nitrile provides another reliable route to the carboxylic acid. This method is particularly useful when the ester or nitrile functionality is incorporated early in the synthetic sequence. The hydrolysis is typically carried out under acidic or basic conditions, with careful control of reaction parameters to ensure complete conversion without degradation of the thiazole ring. For instance, the hydrolysis of a methyl or ethyl ester can be achieved using aqueous sodium hydroxide followed by acidification.

Precursor Functional GroupReagents and ConditionsProduct
Aldehyde (-CHO)KMnO4, heat; or Jones reagent (CrO3/H2SO4)Carboxylic acid (-COOH)
Methyl (-CH3)Strong oxidizing agents (e.g., KMnO4), harsh conditionsCarboxylic acid (-COOH)
Ester (-COOR)Aqueous NaOH or LiOH, followed by H3O+Carboxylic acid (-COOH)
Nitrile (-CN)Acid or base hydrolysis (e.g., HCl or NaOH), heatCarboxylic acid (-COOH)

Modern Catalytic Approaches in 2-Chloro-5-iodothiazole-4-carboxylic acid Synthesis

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis and functionalization of thiazole derivatives. These modern approaches often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Metal-Catalyzed Cross-Coupling Reactions for Thiazole Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, these reactions can be used to introduce the iodo and chloro substituents or to further functionalize the thiazole ring. For example, a palladium-catalyzed cross-coupling reaction could be envisioned to introduce the iodine atom at the C5 position of a pre-existing 2-chlorothiazole-4-carboxylic acid derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. The scarcity of precious metals has also spurred the development of more sustainable strategies using iron-based catalysts for cross-coupling reactions. nih.gov

C-H Activation and Functionalization Strategies for Direct Synthesis

Direct C-H activation and functionalization have emerged as a highly atom-economical and efficient strategy for synthesizing and modifying heterocyclic compounds. wjarr.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For the synthesis of this compound, a regioselective C-H iodination at the C5 position of a 2-chlorothiazole-4-carboxylic acid precursor could be a potential route. Transition metal catalysts, often from the platinum group, are commonly employed to facilitate this transformation. nih.gov Organocatalytic methods for C-H activation are also gaining traction as a more sustainable alternative. beilstein-journals.org

Comparative Analysis of Synthetic Efficiencies and Selectivity

Yield Optimization and Purity Control

Purity control is equally important, as impurities can interfere with subsequent reactions or affect the properties of the final compound. Purification techniques such as recrystallization, column chromatography, and distillation are employed to isolate the product in high purity.

The table below presents a hypothetical comparison of two synthetic routes, highlighting the differences in yield and the required purification methods.

RouteKey TransformationTypical Yield (%)Purification Method
A Oxidation of C4-aldehyde85-95Recrystallization
B Hydrolysis of C4-nitrile90-98Acid-base extraction

Stereochemical Control (if applicable) and Regioselectivity Assessment

For this compound, stereochemical control is not applicable as the molecule is achiral. However, regioselectivity is a major consideration, particularly during the introduction of the chloro and iodo substituents. The inherent reactivity of the thiazole ring can lead to the formation of regioisomers. For example, direct halogenation of a thiazole precursor could potentially yield a mixture of isomers. Therefore, synthetic strategies must be designed to ensure the selective introduction of the substituents at the desired positions. This can be achieved through the use of directing groups or by carefully choosing the reaction conditions and reagents.

Reactivity and Derivatization Strategies of 2 Chloro 5 Iodothiazole 4 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for a variety of derivatization reactions, including the formation of esters, amides, acyl halides, and anhydrides, as well as reduction and decarboxylation processes.

One of the most fundamental transformations of a carboxylic acid is its conversion to an ester. The Fischer esterification is a common method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com

For 2-Chloro-5-iodothiazole-4-carboxylic acid, this reaction allows for the synthesis of a variety of alkyl and aryl esters, which can modify the compound's solubility and electronic properties.

Table 1: Examples of Ester Derivatives from this compound
Alcohol (R'-OH)Ester Product NameTypical Conditions
Methanol (CH₃OH)Methyl 2-chloro-5-iodothiazole-4-carboxylateExcess CH₃OH, cat. H₂SO₄, heat
Ethanol (C₂H₅OH)Ethyl 2-chloro-5-iodothiazole-4-carboxylateExcess C₂H₅OH, cat. H₂SO₄, heat
Propan-2-ol ((CH₃)₂CHOH)Isopropyl 2-chloro-5-iodothiazole-4-carboxylateExcess (CH₃)₂CHOH, cat. H₂SO₄, heat
Benzyl alcohol (C₆H₅CH₂OH)Benzyl 2-chloro-5-iodothiazole-4-carboxylateC₆H₅CH₂OH, cat. H₂SO₄, heat

The formation of an amide bond is a critical reaction in medicinal chemistry and materials science. hepatochem.com Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" using a coupling reagent. hepatochem.comluxembourg-bio.com This process is central to peptide synthesis. researchgate.net

A wide array of coupling reagents has been developed to facilitate this transformation under mild conditions. nih.govgrowingscience.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making it susceptible to nucleophilic attack by an amine. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation
Reagent AcronymFull NameNotes
DCCN,N'-DicyclohexylcarbodiimideA widely used carbodiimide; the byproduct, dicyclohexylurea, is poorly soluble. hepatochem.com
EDC (or EDAC)N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideWater-soluble carbodiimide, allowing for easy byproduct removal. hepatochem.comnih.gov
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly effective uronium-based reagent, often used with a non-nucleophilic base like DIPEA. growingscience.com
HOBt1-HydroxybenzotriazoleOften used as an additive with carbodiimides to suppress side reactions and reduce racemization. nih.gov

The reaction of this compound with various primary or secondary amines in the presence of these reagents would yield a library of corresponding amides, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and anhydrides. mnstate.edu Carboxylic acids can be converted to acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mnstate.edu

For instance, reacting this compound with thionyl chloride would produce 2-chloro-5-iodothiazole-4-carbonyl chloride. This acyl chloride can then readily react with an alcohol to form an ester, an amine to form an amide, or a carboxylate salt to form a mixed or symmetric anhydride.

Acid anhydrides can also be formed by the dehydration of two carboxylic acid molecules. More commonly in a laboratory setting, a symmetric anhydride is formed by reacting an acyl chloride with the sodium salt of the corresponding carboxylic acid.

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For heterocyclic carboxylic acids, this transformation often requires heating, sometimes in the presence of a catalyst. The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO₂. The electron-withdrawing nature of the thiazole (B1198619) ring, along with the halogen substituents, would influence the conditions required for the decarboxylation of this compound to yield 2-chloro-5-iodothiazole.

The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective.

The reduction of this compound would yield (2-chloro-5-iodothiazol-4-yl)methanol. This resulting primary alcohol is a versatile intermediate itself and can undergo further derivatization, such as oxidation back to the aldehyde, conversion to an alkyl halide, or ether formation.

Reactivity of the Halogen Substituents on the Thiazole Ring

The two halogen atoms on the thiazole ring have different reactivities, providing opportunities for selective functionalization. The chlorine atom at the C2 position and the iodine atom at the C5 position can participate in nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions.

The C2 position of the thiazole ring is electron-deficient, making the 2-chloro substituent susceptible to nucleophilic aromatic substitution (SNA_r). cymitquimica.comyoutube.comyoutube.com The reactivity of 2-chlorothiazole can be enhanced by the presence of electron-withdrawing groups on the ring. chemicalbook.com In such reactions, the chlorine atom is displaced by a nucleophile, such as an alkoxide, amine, or thiol.

The iodo substituent at the C5 position is an excellent coupling partner in palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. tcichemicals.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for halides in these couplings is I > Br > Cl. tcichemicals.com This differential reactivity allows for selective coupling at the C5 position while leaving the C2-chloro group intact for subsequent transformations.

Table 3: Potential Cross-Coupling Reactions at the C5-Iodo Position
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki CouplingOrganoboron compound (e.g., R-B(OH)₂)C-C (Aryl-Aryl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) tcichemicals.com
Stille CouplingOrganotin compound (e.g., R-Sn(Bu)₃)C-C (Aryl-Aryl, Aryl-Vinyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) organic-chemistry.orgwikipedia.orglibretexts.org
Heck CouplingAlkene (e.g., CH₂=CHR)C-C (Aryl-Vinyl)Pd(0) catalyst + Base (e.g., Et₃N) organic-chemistry.orgnih.govnih.gov
Sonogashira CouplingTerminal alkyne (e.g., H-C≡C-R)C-C (Aryl-Alkynyl)Pd(0) catalyst + Cu(I) co-catalyst + Base (e.g., Et₃N) organic-chemistry.orgnih.gov

By carefully selecting the reaction conditions and coupling partners, chemists can sequentially modify the C5 and C2 positions, in addition to the C4-carboxylic acid, making this compound a highly valuable and adaptable scaffold in synthetic chemistry.

Nucleophilic Aromatic Substitution Pathways

The C2 position of the thiazole ring is inherently electron-deficient, making the chlorine atom at this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. pharmaguideline.com This pathway allows for the displacement of the chloride ion by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms.

Common nucleophiles that can be employed in this transformation include amines, alkoxides, and thiolates, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted thiazole derivatives, respectively. The regioselectivity of this reaction is high for the C2 position due to its electronic properties. pharmaguideline.comnih.gov While SNAr reactions on halogenated aromatics are well-established, specific conditions for this compound would require optimization based on the nucleophile's reactivity. nih.govbgu.ac.il

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine R-NH₂ 2-Amino-5-iodothiazole-4-carboxylic acid
Alkoxide R-ONa 2-Alkoxy-5-iodothiazole-4-carboxylic acid

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The carbon-iodine bond at the C5 position is significantly more reactive than the carbon-chlorine bond at C2 in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective C-C bond formation at the C5 position.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the iodothiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a robust method for forming aryl-aryl or aryl-vinyl bonds. The presence of a carboxylic acid on the boronic acid partner can sometimes interfere with the catalytic cycle, but modified conditions can overcome this issue. reddit.com

Sonogashira Coupling : For the introduction of an alkyne moiety, the Sonogashira coupling is employed. researchgate.net This reaction couples the iodothiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Negishi Coupling : This coupling utilizes an organozinc reagent as the coupling partner. The Negishi reaction is known for its high functional group tolerance and can be used to introduce alkyl, aryl, or vinyl groups. researchgate.net

Under more stringent reaction conditions, the C2-chloro position can also undergo cross-coupling, enabling sequential, site-selective functionalization of the thiazole ring. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Iodo Position | Reaction Name | Coupling Partner | Catalyst System | Product Type | | --- | --- | --- | | Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | 2-Chloro-5-aryl/vinyl-thiazole-4-carboxylic acid | | Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Chloro-5-alkynyl-thiazole-4-carboxylic acid | | Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | 2-Chloro-5-alkyl/aryl/vinyl-thiazole-4-carboxylic acid |

Carbon-Heteroatom Bond Formation via Catalytic Routes

Beyond C-C bonds, modern catalytic methods allow for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that couples aryl halides with amines. This methodology could be applied to this compound, likely reacting preferentially at the C5-iodo position, to introduce a wide range of amine functionalities. Similarly, catalytic methods exist for the formation of C-O and C-S bonds, providing access to ethers and thioethers. These reactions typically involve a palladium or copper catalyst and a suitable base. nih.gov

Lithiation and Subsequent Electrophilic Trapping Reactions

Organolithium reagents can be used to generate a nucleophilic thiazole species through halogen-metal exchange. Given the greater reactivity of the C-I bond, treatment with an alkyllithium reagent such as n-butyllithium at low temperatures would likely lead to a selective iodine-lithium exchange at the C5 position. The resulting 5-lithiothiazole intermediate is a potent nucleophile that can be trapped with various electrophiles, including aldehydes, ketones, alkyl halides, and carbon dioxide, to install a diverse array of functional groups at this position.

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring System

The inherent electronic properties of the thiazole ring, further modulated by its substituents, dictate its reactivity towards electrophiles and nucleophiles.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org It relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. organic-chemistry.org The carboxylic acid group at the C4 position can function as a DMG after in-situ deprotonation by the organolithium base. This would direct metalation to the C5 position. uwindsor.ca However, since the C5 position is already occupied by an iodine atom, a simple deprotonation is not possible. Instead, an iodine-lithium exchange is the more probable outcome, as discussed in the lithiation section (3.2.4). This process still allows for regioselective functionalization at the C5 position upon quenching with an electrophile.

Electrophilic Aromatic Substitution Patterns on the Thiazole Core

The thiazole ring is considered an electron-deficient heterocycle, which generally makes it unreactive towards electrophilic aromatic substitution (SEAr). pharmaguideline.com When such reactions do occur on an unsubstituted thiazole, the C5 position is the most favored site for electrophilic attack, followed by the C4 position. wikipedia.orgresearchgate.net

However, in the case of this compound, the ring is heavily substituted with three electron-withdrawing/deactivating groups (chloro, iodo, and carboxylic acid). These substituents further decrease the electron density of the thiazole ring, rendering it highly deactivated towards electrophilic attack. udayton.edu Therefore, standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are not expected to be viable pathways for further derivatization of this particular compound.

Ring-Opening and Rearrangement Reactions

While the thiazole ring is generally stable due to its aromatic character, substituted thiazoles can undergo ring-opening or rearrangement reactions under specific conditions. For this compound, while specific studies on its ring-opening are not extensively documented, analogous reactions in related thiazole systems provide insights into its potential reactivity.

One notable rearrangement reaction observed in dihalogenated thiazoles is the "halogen dance," a base-induced migration of a halogen atom from one position to another on the aromatic ring. While not specifically documented for this compound, studies on 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles have shown that a halo group at the C-5 position can regioselectively migrate. This suggests that under strongly basic conditions, this compound could potentially undergo a rearrangement involving the migration of the iodine atom. The presence of the electron-withdrawing carboxylic acid group at the C4 position may influence the electron density of the ring and the feasibility of such rearrangements.

Ring-opening of the thiazole moiety typically requires more forcing conditions or specific reagents that can disrupt the aromatic system. For instance, reductive cleavage with strong reducing agents or oxidative cleavage can lead to the breakdown of the thiazole ring. However, the specific conditions and resulting products for this compound have not been detailed in available research.

Chemo- and Regioselective Functionalization in Polyhalogenated Systems

The presence of two different halogen atoms (chlorine and iodine) at the C2 and C5 positions, respectively, along with a carboxylic acid group at the C4 position, makes this compound a versatile substrate for chemo- and regioselective functionalization. The differing reactivity of the C-Cl and C-I bonds is the primary determinant of selectivity in cross-coupling reactions.

Generally, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This inherent difference in reactivity allows for the selective functionalization of the C5 position while leaving the C2-chloro substituent intact.

Suzuki Coupling Reactions:

In Suzuki cross-coupling reactions, the C5-iodo position of dihalothiazoles is typically more reactive. nih.govacs.org For 2,5-dibromothiazoles, selective mono-arylation at the C5 position is commonly observed. rsc.org However, catalyst and ligand systems can be employed to control the regioselectivity. For instance, the use of specific phosphine ligands, such as 1,3,5-triaza-7-phosphaadamantane (PTA), has been shown to favor coupling at the less reactive C2 position in some dihaloazoles. acs.org This suggests that for this compound, a judicious choice of catalyst and ligand could enable selective functionalization at either the C5-iodo or the C2-chloro position.

Sonogashira Coupling Reactions:

Similar to Suzuki couplings, Sonogashira reactions on dihalogenated heterocycles generally proceed with higher reactivity at the C-I bond. This chemoselectivity allows for the introduction of an alkynyl group at the C5 position of this compound. Further functionalization of the C2-chloro position could then be achieved under more forcing conditions or with a different catalytic system.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the thiazole ring, further enhanced by the electron-withdrawing carboxylic acid group, makes the C2 and C5 positions susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is generally a better leaving group in SNAr reactions compared to iodine under certain conditions. This provides a pathway for the selective introduction of nucleophiles, such as amines or alkoxides, at the C2 position.

The interplay between the electronic effects of the substituents and the inherent reactivity of the carbon-halogen bonds dictates the outcome of these derivatization strategies. The following table summarizes the expected reactivity for different reaction types:

Reaction TypeExpected Major ProductRationale
Suzuki Coupling (Standard Conditions)2-Chloro-5-aryl-thiazole-4-carboxylic acidHigher reactivity of the C-I bond.
Sonogashira Coupling (Standard Conditions)2-Chloro-5-alkynyl-thiazole-4-carboxylic acidHigher reactivity of the C-I bond.
Nucleophilic Aromatic Substitution2-Nu-5-iodo-thiazole-4-carboxylic acid (Nu = Nucleophile)C2 position is activated for nucleophilic attack.

It is important to note that the carboxylic acid group can also participate in reactions. It can be converted to esters, amides, or other derivatives, further expanding the molecular diversity that can be achieved from this versatile building block. The selective protection of the carboxylic acid may be necessary to prevent undesired side reactions during the functionalization of the halogenated positions.

Computational and Spectroscopic Investigations of 2 Chloro 5 Iodothiazole 4 Carboxylic Acid

Theoretical Elucidation of Molecular Structure and Reactivity

Computational studies provide a powerful lens for examining the intrinsic properties of 2-Chloro-5-iodothiazole-4-carboxylic acid at the molecular level. These theoretical approaches offer a granular view of the compound's geometry, electronic landscape, and reactive potential.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in determining the optimized ground state geometry of this compound. These calculations indicate a planar thiazole (B1198619) ring, a common feature for such aromatic systems. The substituents—chlorine, iodine, and a carboxylic acid group—induce notable effects on the bond lengths and angles of the thiazole core compared to an unsubstituted thiazole.

The electronic properties derived from DFT calculations, such as the dipole moment and electrostatic potential, highlight the influence of the electronegative halogen atoms and the electron-withdrawing carboxylic acid group. These features create a distinct charge distribution across the molecule, which is crucial for understanding its intermolecular interactions.

Ab Initio Methods for Energetic Landscape and Transition State Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a high level of theoretical accuracy for exploring the energetic landscape of this compound. These methods are particularly useful for analyzing the rotational barriers of the carboxylic acid group and for identifying stable conformers.

Transition state analysis using ab initio techniques can elucidate the mechanisms of potential reactions involving this molecule. By mapping the potential energy surface, it is possible to identify the lowest energy pathways for chemical transformations, providing critical information for synthetic applications.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

The energy and distribution of the HOMO and LUMO are significantly influenced by the substituents on the thiazole ring. The electron-withdrawing nature of the chlorine, iodine, and carboxylic acid groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiazole. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Modeling

While specific QSPR models for this compound are not extensively documented, general models for thiazole derivatives can provide insights into its physicochemical properties. QSPR models correlate molecular descriptors (such as topological, electronic, and steric parameters) with experimental properties.

For this compound, descriptors derived from its calculated structure can be used in established QSPR models to predict properties like solubility, boiling point, and biological activity. These predictions are valuable in the early stages of drug discovery and materials science for screening and prioritizing compounds for further investigation.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide experimental validation of the structural and electronic features of this compound predicted by computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to be relatively simple. The most characteristic signal would be from the proton of the carboxylic acid group, which typically appears as a broad singlet in the downfield region (around 10-13 ppm). Due to the absence of other protons on the thiazole ring, no other signals from the core structure are expected.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides more detailed structural information. Distinct signals are expected for each of the four carbon atoms in the molecule.

The carbon of the carboxylic acid group (C=O) is anticipated to resonate at a significantly downfield chemical shift (typically in the range of 160-180 ppm).

The carbon atoms of the thiazole ring will have their chemical shifts influenced by the attached substituents. The carbon atom bonded to the iodine (C5) will experience a significant upfield shift due to the heavy atom effect of iodine. The carbon bonded to the chlorine (C2) will also show a characteristic shift. The carbon of the carboxylic acid-bearing carbon (C4) will be influenced by the electron-withdrawing nature of this group.

Precise chemical shift values can be predicted using computational methods, such as the GIAO (Gauge-Independent Atomic Orbital) method, which often show good agreement with experimental data and aid in the unambiguous assignment of the signals.

Table of Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift Range (ppm)
Carboxylic Acid (C=O)160 - 180
C2 (C-Cl)145 - 160
C4 (C-COOH)130 - 145
C5 (C-I)90 - 105

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational properties of this compound can be thoroughly investigated using Infrared (IR) and Raman spectroscopy. While specific experimental spectra for this exact compound are not widely published, a detailed analysis of its expected vibrational modes can be extrapolated from the known spectroscopic behavior of its constituent functional groups: the carboxylic acid, the substituted thiazole ring, the carbon-chlorine bond, and the carbon-iodine bond.

The carboxylic acid group gives rise to several characteristic and readily identifiable bands. The most prominent of these is the O-H stretching vibration, which is expected to appear as a very broad and intense absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. spectroscopyonline.com This broadening is a direct consequence of strong intermolecular hydrogen bonding, where two molecules of the acid form a stable centrosymmetric dimer in the solid state. spectroscopyonline.com

Another key vibration is the carbonyl (C=O) stretch, which presents as a sharp and intense peak. For carboxylic acid dimers, this band is typically observed between 1720 and 1680 cm⁻¹. nih.gov The exact position can be influenced by the electronic effects of the substituents on the thiazole ring. The electron-withdrawing nature of the chlorine and iodine atoms is expected to slightly shift this frequency.

The thiazole ring itself possesses a set of characteristic skeletal vibrations. These C=N and C=C stretching modes within the heterocyclic ring typically appear in the 1600-1400 cm⁻¹ region. The C-O stretching vibration of the carboxylic acid group, coupled with O-H bending, also contributes to the spectrum, with bands appearing in the 1320-1210 cm⁻¹ (C-O stretch) and around 920 cm⁻¹ (O-H out-of-plane bend) regions. spectroscopyonline.com

Vibrations involving the heavy halogen atoms occur at lower frequencies. The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range, while the C-I stretch is expected at even lower wavenumbers, typically between 600-500 cm⁻¹. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of less polar bonds, which may be weak in the IR spectrum, thus providing complementary data for a complete vibrational assignment.

Table 1: Predicted Major Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
O-H stretch Carboxylic Acid 3300 - 2500 Very Broad, Strong
C=O stretch Carboxylic Acid 1720 - 1680 Sharp, Strong
C=N / C=C stretch Thiazole Ring 1600 - 1400 Medium - Strong
C-O stretch Carboxylic Acid 1320 - 1210 Strong
O-H bend Carboxylic Acid ~920 Broad, Medium
C-Cl stretch Chloro Group 800 - 600 Medium - Strong

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions to produce smaller, charged fragments.

The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting fragments. The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass. A key feature in the mass spectrum of chlorine-containing compounds is the presence of an M+2 peak, arising from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. In contrast, iodine is monoisotopic (¹²⁷I), which simplifies the spectrum as it does not produce an M+2 peak. docbrown.infodocbrown.info

Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). miamioh.edu Therefore, prominent peaks corresponding to [M-17]⁺ and [M-45]⁺ are anticipated. The loss of the carboxyl group would lead to the formation of a 2-chloro-5-iodothiazole cation.

Another predictable fragmentation route is the cleavage of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond and is expected to cleave readily. This can result in the loss of an iodine radical, leading to an [M-127]⁺ fragment, or the appearance of an I⁺ ion at m/z 127, which is highly diagnostic for iodine-containing compounds. docbrown.infodocbrown.info Similarly, the loss of a chlorine radical can produce an [M-35]⁺ fragment (with a corresponding M+2 fragment at [M-33]⁺).

Further fragmentation of the thiazole ring itself would produce a more complex pattern of lower mass ions. The formation of a stable acylium ion ([M-Cl-I]⁺˙) through the loss of both halogens is also a plausible pathway.

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion Description Neutral Loss Predicted m/z (for ³⁵Cl, ¹²⁷I)
[C₄HClINO₂S]⁺˙ Molecular Ion (M⁺˙) - 305
[C₄HClINS]⁺ Loss of Carboxyl Group COOH 260
[C₄H₂INO₂S]⁺ Loss of Chlorine Cl 270
[C₄H₂ClNO₂S]⁺ Loss of Iodine I 178
[C₄H₂ClNO₂S]⁺ Loss of Hydroxyl Group OH 288

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of single crystals provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported, its structural characteristics can be inferred from closely related compounds and general principles of crystal engineering.

The crystal structure of a similar molecule, 2-Chloro-5-chloromethyl-1,3-thiazole, has been determined, providing a valuable model for the thiazole core. nih.govresearchgate.net This compound crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The thiazole ring itself is essentially planar. nih.govresearchgate.net

For this compound, a primary feature of its crystal packing would almost certainly be the formation of hydrogen-bonded dimers through the carboxylic acid groups. This is a highly robust and common supramolecular synthon observed in the vast majority of carboxylic acid crystal structures, resulting in a centrosymmetric pair of molecules linked by two O-H···O hydrogen bonds.

Table 3: Crystallographic Data for the Analogous Compound 2-Chloro-5-chloromethyl-1,3-thiazole nih.govresearchgate.net

Parameter Value
Chemical Formula C₄H₃Cl₂NS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.2430 (8)
b (Å) 17.151 (3)
c (Å) 9.1640 (18)
β (°) 96.82 (3)
Volume (ų) 662.2 (2)

Applications in Advanced Organic Synthesis and Materials Science

2-Chloro-5-iodothiazole-4-carboxylic acid as a Core Synthetic Intermediate

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on the thiazole (B1198619) core, allows for a wide range of chemical transformations. This trifunctional nature makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Precursor in the Synthesis of Diverse Organic Molecules

The reactivity of the chloro, iodo, and carboxylic acid functionalities on the thiazole ring enables the synthesis of a diverse array of organic molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a multitude of derivatives. The halogen substituents, particularly the iodine atom, are amenable to various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

For instance, the iodine at the C5 position can be selectively targeted in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, vinyl, and alkynyl groups. The chlorine atom at the C2 position can also participate in nucleophilic aromatic substitution reactions, further expanding the synthetic possibilities.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReagent/Reaction ConditionProduct Functional Group
4-Carboxylic acidSOCl₂, then R₂NH4-Amide
4-Carboxylic acidROH, H⁺4-Ester
5-IodoR-B(OH)₂, Pd catalyst5-Aryl/Vinyl
5-IodoR-SnBu₃, Pd catalyst5-Aryl/Vinyl
5-IodoR-C≡CH, Pd/Cu catalyst5-Alkynyl
2-ChloroNu⁻ (e.g., RS⁻, R₂N⁻)2-Sulfanyl/Amino

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of this compound makes it an ideal precursor for the construction of more complex heterocyclic systems. The thiazole ring itself is a key structural motif in many biologically active compounds. By strategically functionalizing the chloro, iodo, and carboxylic acid groups, chemists can build intricate molecular scaffolds.

For example, the carboxylic acid can be used as an anchor point to construct fused ring systems through intramolecular cyclization reactions. The halogen substituents can be exploited in sequential cross-coupling reactions to introduce multiple diversity points, leading to the generation of libraries of complex heterocyclic compounds for drug discovery and other applications. The ability to selectively functionalize each position of the thiazole ring is a key advantage in the design and synthesis of novel heterocyclic architectures.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Thiazole derivatives are known to participate in various MCRs. nih.govbenthamdirect.comnih.gov While specific examples involving this compound are not extensively documented, its functional groups suggest its potential as a valuable component in such reactions.

The carboxylic acid can act as the acidic component in Ugi or Passerini-type reactions. The electrophilic nature of the halogenated thiazole ring could also allow it to participate in novel MCRs. Furthermore, the sequential reactivity of the different functional groups can be harnessed in cascade or domino reactions, where a series of intramolecular transformations are triggered by a single event, leading to a rapid increase in molecular complexity from a simple starting material. This approach is highly desirable for the efficient synthesis of complex target molecules. nih.govbenthamdirect.comnih.gov

Integration into Functional Materials

The unique electronic and structural features of the thiazole ring make it an attractive component for the development of advanced functional materials. The incorporation of thiazole units into polymers and other materials can impart desirable optical, electronic, and thermal properties.

Development of Thiazole-Containing Polymers and Copolymers

Thiazole-containing polymers have been investigated for their interesting material properties, including thermal stability and conductivity. jetir.orgacs.org The difunctional nature of derivatives of this compound, after suitable modification of the carboxylic acid group, would allow them to be used as monomers in polymerization reactions.

For instance, conversion of the carboxylic acid to an ester or amide, followed by participation of the chloro and iodo groups in cross-coupling polymerization reactions (e.g., Suzuki or Stille polycondensation), could lead to the formation of novel conjugated polymers. These polymers, featuring alternating thiazole and other aromatic units, could exhibit interesting electronic and photophysical properties.

Table 2: Potential Polymerization Strategies

Monomer Derivative (from this compound)ComonomerPolymerization MethodPotential Polymer Class
Esterified, boronic acid at C5DihaloaromaticSuzuki PolycondensationConjugated Polymer
Esterified, stannane at C5DihaloaromaticStille PolycondensationConjugated Polymer
Amine at C2, boronic acid at C5DihaloaromaticSuzuki PolycondensationConjugated Polymer

Applications in Optoelectronic and Conjugated Systems

Thiazole-based materials have shown promise in the field of optoelectronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netacs.orgresearchgate.net The electron-deficient nature of the thiazole ring can be beneficial for creating materials with good electron-transporting properties.

The incorporation of this compound derivatives into conjugated systems can be achieved through cross-coupling reactions. The resulting molecules, often with a donor-acceptor architecture, can exhibit tunable optical and electronic properties. The thiazole unit can act as an acceptor moiety, and by varying the donor groups attached at the C2 and C5 positions, the band gap and emission color of the material can be fine-tuned. The presence of the carboxylic acid group also offers a handle for attaching the molecule to surfaces or for further functionalization to improve solubility and processing characteristics. Thiazolo[5,4-d]thiazole (TTz) based materials, which are related structures, have shown remarkable properties in conjugated polymers and for solid-state fluorescence-based optical devices. rsc.org

Use in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The molecular architecture of this compound makes it a promising candidate as a ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). The carboxylate group (-COOH) serves as a primary coordination site, readily binding to metal ions. Furthermore, the nitrogen and sulfur atoms within the thiazole ring can act as additional donor sites, allowing for diverse coordination modes and the formation of stable, multidimensional structures.

Methodological Advancements in Analytical Chemistry

Chemical Derivatization for Enhanced Chromatographic Resolution and Spectrometric Detection

In analytical chemistry, particularly in liquid chromatography (LC), the direct analysis of polar compounds like carboxylic acids can be challenging due to poor retention on common reversed-phase columns and low sensitivity with certain detectors. Chemical derivatization is a widely employed strategy to overcome these limitations by chemically modifying the analyte to improve its analytical properties. researchgate.netresearchgate.net For a compound like this compound, derivatization of its carboxylic acid group can significantly enhance its detectability and chromatographic behavior. researchgate.net

The process involves reacting the carboxylic acid with a derivatizing agent to attach a chromophore or fluorophore, thereby making the molecule readily detectable by UV-Visible or fluorescence detectors with high sensitivity. researchgate.net This modification also typically increases the hydrophobicity of the molecule, leading to better retention and resolution in reversed-phase HPLC.

While specific derivatization protocols for this compound are not detailed in available literature, methods applied to analogous thiazole and thiazolidine carboxylic acids illustrate the approach. For example, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) has been successfully derivatized using 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT). nih.gov This reaction creates a stable, UV-absorbing derivative that can be quantified by HPLC-UV at a wavelength of 355 nm, allowing for sensitive measurement in complex biological matrices like plasma. nih.gov Similarly, 2-methylthiazolidine-4-carboxylic acid (MTCA), a condensation product of cysteine and acetaldehyde, required N-acetylation for stabilization and to enable its quantification by reversed-phase chromatography coupled with mass spectrometry. researchgate.net These examples demonstrate the power of derivatization to create stable, easily detectable analytes for robust quantitative methods.

Below is a table summarizing common derivatization approaches for carboxylic acids relevant for HPLC analysis.

Derivatization PrincipleReagent ClassExample ReagentDetection MethodBenefit
Attachment of a Fluorophore Alkyl Halides5-(Bromomethyl)fluoresceinFluorescenceHigh sensitivity detection. thermofisher.com
Attachment of a Chromophore Quinoliniom Salts2-chloro-1-methylquinolinium tetrafluoroborate (CMQT)UV-VisibleFormation of stable, UV-absorbing derivatives. nih.gov
Conversion to Amide CarbodiimidesDicyclohexylcarbodiimide (DCC)UV or Mass SpectrometryCouples the acid to an amine-containing tag for improved chromatography and detection. thermofisher.com
Esterification Sulfonate Esters2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonateFluorescence, UVReacts rapidly to form adducts detectable at very low (femtomole) levels. thermofisher.com

Utilization as a Reference Standard in Quantitative Analysis

In quantitative analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base. It is essential for the validation of analytical methods and the accurate determination of the concentration of an analyte in a sample. For this compound to be utilized as a reference standard, it would need to meet stringent criteria, including high purity (typically >95-99%), stability under storage and analytical conditions, and thorough characterization using techniques like NMR, mass spectrometry, and elemental analysis to confirm its identity and structure.

When used as a standard, a precise amount of this compound is used to prepare calibration standards at known concentrations. These standards are then analyzed using a specific method (e.g., HPLC, LC-MS) to generate a calibration curve, which plots the analytical response versus the concentration. This curve is subsequently used to determine the concentration of the same compound in unknown samples by measuring their analytical response and interpolating the concentration from the curve.

The reliability of any quantitative method hinges on the quality of its reference standard. For instance, in a validated HPLC-UV method for a related compound, HPPTCA, linearity was demonstrated over a concentration range of 1–100 µmol/L in plasma. nih.gov The accuracy of the measurements, which ranged from 92.74% to 115.73%, and the precision, with a coefficient of variation not exceeding 6.99%, are directly tied to the purity and accurate weighing of the reference standard used to create the calibrators. nih.gov Therefore, if this compound were to be quantified in various matrices, a certified reference standard of this compound would be indispensable for developing and validating a reliable analytical method.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel catalytic systems for the synthesis of 2-chloro-5-iodothiazole-4-carboxylic acid and its derivatives, moving away from stoichiometric reagents and harsh reaction conditions.

Key Research Objectives:

Heterogeneous Catalysis: Investigating the use of solid-supported catalysts could simplify product purification and catalyst recycling, contributing to more sustainable processes. Materials like chitosan-based hydrogels have shown promise as recyclable biocatalysts for the synthesis of other thiazole (B1198619) derivatives and could be adapted.

Photocatalysis and Electrocatalysis: These emerging fields offer green alternatives to traditional synthetic methods. Research into light- or electricity-driven reactions could provide novel pathways for the formation or functionalization of the thiazole ring, potentially under milder conditions.

Biocatalysis: The use of enzymes for the synthesis or modification of this compound could offer high selectivity and reduce the environmental impact of the chemical process.

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiazoles. mdpi.com A systematic study of their application in the synthesis of the title compound could lead to more efficient and scalable processes.

Catalytic ApproachPotential AdvantagesRelevant Research Area
Heterogeneous CatalysisCatalyst recyclability, simplified purificationChitosan-based biocatalysts figshare.com
Photocatalysis/ElectrocatalysisUse of light/electricity as green reagentsGreen chemistry approaches
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme-catalyzed synthesis
Microwave/UltrasoundReduced reaction times, improved yieldsAccelerated synthesis of heterocycles mdpi.com

Development of Enantioselective and Diastereoselective Synthetic Routes

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of compounds with potential biological applications. While this compound itself is achiral, its derivatives can possess stereocenters. Future research should focus on the development of synthetic routes that allow for the controlled formation of these stereoisomers.

Areas for Investigation:

Chiral Catalysts: The use of chiral organocatalysts or metal complexes could enable the enantioselective synthesis of derivatives of this compound. researchgate.netnih.gov For instance, chiral bifunctional hydrogen-bonding organocatalysts have been successfully employed in the asymmetric synthesis of thiazole-containing spirooxindoles. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into the final product is a well-established strategy that could be applied to the synthesis of derivatives of the title compound.

Diastereoselective Reactions: For derivatives with multiple stereocenters, the development of diastereoselective reactions will be crucial for accessing specific stereoisomers. This could involve substrate-controlled or reagent-controlled approaches.

Mechanistic Studies of Unexplored Reactivity Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of new synthetic methods and the prediction of its chemical behavior.

Future Mechanistic Inquiries:

Influence of Halogen Substituents: A key area of investigation will be to elucidate the electronic and steric effects of the chloro and iodo substituents on the reactivity of the thiazole ring. This includes their influence on electrophilic and nucleophilic substitution reactions. youtube.com The differing reactivity of the C-2 and C-5 positions, dictated by these halogens, warrants detailed mechanistic studies.

Hantzsch Thiazole Synthesis and Modifications: While the Hantzsch synthesis is a classical method for thiazole formation, a detailed mechanistic investigation of its application to highly substituted and potentially sterically hindered precursors of this compound could reveal opportunities for optimization and the development of novel variations. researchgate.netresearchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state energies, and the electronic structure of intermediates, complementing experimental studies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. Future efforts should focus on integrating the synthesis of this compound and its derivatives into these modern technological platforms.

Technological Integration Opportunities:

Flow Synthesis: The development of continuous flow processes for the synthesis of the target compound could enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate process optimization and scale-up. researchgate.net The modular nature of flow chemistry also allows for the telescoping of reaction sequences, reducing the need for intermediate purification steps.

Automated Synthesis: The use of automated synthesis platforms can accelerate the exploration of reaction conditions and the generation of libraries of derivatives for screening purposes. researchgate.netresearchgate.net These platforms can systematically vary reagents, catalysts, and reaction parameters, leading to the rapid identification of optimal synthetic protocols.

TechnologyKey BenefitsPotential Application
Flow ChemistryEnhanced safety, scalability, process controlContinuous production of this compound
Automated SynthesisHigh-throughput screening of reaction conditions, library synthesisRapid optimization and diversification of derivatives

Application in Bioorthogonal Chemistry and Chemical Biology Probes (without implying specific biological activity or clinical uses)

The unique reactivity of the carbon-halogen bonds in this compound presents opportunities for its application in the fields of bioorthogonal chemistry and the development of chemical biology probes.

Potential Applications:

Bioorthogonal Reactions: The distinct reactivities of the C-Cl and C-I bonds could be exploited for selective, sequential functionalization. For instance, the more reactive C-I bond could participate in transition metal-catalyzed cross-coupling reactions under conditions that leave the C-Cl bond intact. This differential reactivity is a cornerstone for developing bioorthogonal handles that can be addressed independently in complex chemical environments.

Chemical Probe Development: The thiazole core is a privileged scaffold found in many biologically relevant molecules. nih.gov By attaching reporter groups (e.g., fluorophores or affinity tags) to the this compound scaffold, it may be possible to develop novel chemical probes. The reactivity of the halogen atoms could be harnessed for covalent labeling of specific biomolecules, allowing for the study of their function and localization within a cellular context, without making claims of therapeutic use. For example, thiazole-based fluorescent probes have been developed for the detection of specific analytes in biological systems. researchgate.net

Q & A

Q. What synthetic routes are commonly employed for 2-Chloro-5-iodothiazole-4-carboxylic acid?

The synthesis typically involves multi-step procedures, including:

  • Cyclization : Formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones.
  • Chlorination/Iodination : Sequential halogenation at specific positions using agents like N-chlorosuccinimide (NCS) or iodine monochloride (ICl) under controlled temperatures (0–25°C).
  • Carboxylic Acid Functionalization : Oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO₄ or CrO₃ in acidic conditions. These steps are analogous to methods used for structurally related thiazole and imidazole derivatives .

Q. How is the compound characterized to confirm its molecular structure?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify halogen placement and ring substitution patterns. For example, deshielded protons adjacent to iodine may exhibit downfield shifts.
  • X-ray Crystallography : Single-crystal diffraction with refinement via SHELXL (e.g., SHELX-2018/3) to resolve bond lengths and angles, particularly the C–I and C–Cl interactions .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₄H₂ClINO₂S).

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited, precautions for chlorinated/iodinated heterocycles apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile byproducts (e.g., HCl during synthesis).
  • Store in airtight containers away from light to minimize decomposition .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic Reactivity : Electron-deficient regions at the 5-iodo and 2-chloro positions due to electron-withdrawing effects.
  • Tautomerism : Stability of carboxylate vs. carboxylic acid forms in aqueous media. Such studies guide functionalization strategies for drug design or material applications .

Q. What strategies address discrepancies in reported reactivity across studies?

Contradictions (e.g., varying yields in iodination steps) may arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) altering reaction kinetics.
  • Catalyst Purity : Trace metals in catalysts (e.g., CuI) influencing halogenation efficiency. Resolution requires:
  • Controlled Replicates : Systematic variation of solvents, temperatures, and catalysts.
  • In Situ Monitoring : HPLC or TLC to track intermediate formation .

Q. How does the compound’s crystal packing influence its physicochemical stability?

X-ray studies of analogous thiazoles reveal:

  • Intermolecular Interactions : Halogen bonding (I···O/N) and hydrogen bonding (COOH···S) stabilize the lattice.
  • Thermal Stability : Stronger halogen bonds correlate with higher melting points (e.g., >200°C for iodinated derivatives). Refinement with SHELXL is critical to model these interactions accurately .

Q. What in vitro assays evaluate the compound’s potential in drug discovery?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values).
  • Enzyme Inhibition : Fluorescence-based assays targeting bacterial dihydrofolate reductase (DHFR) or viral proteases.
  • Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity. Structure-activity relationships (SAR) are refined by modifying the thiazole core or carboxylate group .

Methodological Considerations

  • Data Contradictions : Cross-validate spectral data (NMR, IR) with computational predictions to resolve ambiguities in functional group assignments.
  • Regioselectivity : Use isotopic labeling (e.g., ¹³C at the 4-position) to trace reaction pathways during halogenation .

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